molecular formula C18H19N3O3 B2603292 3-(2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 951626-65-6

3-(2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No. B2603292
CAS RN: 951626-65-6
M. Wt: 325.368
InChI Key: YKKIPTYJEFKDLB-UHFFFAOYSA-N
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Description

3-(2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazolopyrimidines, including compounds structurally related to 3-(2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid, are synthesized through reactions involving cyclization of keto-esters and their enzymatic activity. These synthetic routes enable the creation of derivatives with significant biological activities, as demonstrated in various studies. For example, cyclization reactions with pyrazolopyrimidinyl keto-esters have shown to affect the reactivity of enzymes such as cellobiase, highlighting their potential in enzymatic activity modulation (Mohamed Abd & Gawaad Awas, 2008).

Anticancer Applications

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, have shown promise as anticancer agents through various mechanisms, including cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7 (A. Rahmouni et al., 2016). Similarly, the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives has been linked to significant anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Khaled R. A. Abdellatif et al., 2014).

Antimicrobial and Anti-inflammatory Properties

The synthesis of pyrazolo[3,4-d]pyrimidin derivatives has also revealed significant antimicrobial activity against both bacterial and fungal strains. This includes novel compounds with pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives that demonstrated considerable antibacterial and antifungal effects (C. N. Khobragade et al., 2010). Moreover, certain pyrazolopyrimidine compounds have been identified as nonsteroidal anti-inflammatory drugs (NSAIDs) devoid of ulcerogenic activity, underscoring their therapeutic potential in reducing inflammation without the common side effects associated with traditional NSAIDs (G. Auzzi et al., 1983).

properties

IUPAC Name

3-(2-ethyl-5-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-3-14-16(12-7-5-4-6-8-12)17-19-11(2)13(9-10-15(22)23)18(24)21(17)20-14/h4-8,20H,3,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIVLLIMYNGQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC(=C(C(=O)N2N1)CCC(=O)O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

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